Norbuprenorphine 3-glucuronide
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Overview
Description
Norbuprenorphine 3-glucuronide is a major active metabolite of the opioid modulator buprenorphine. It has a significant affinity for the κ-opioid receptor and the nociceptin receptor, but not for the μ- or δ-opioid receptors . This compound is known for its role in producing sedation, decreased locomotion, and a small amount of antinociception in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norbuprenorphine 3-glucuronide involves the glucuronidation of norbuprenorphine. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions . The reaction conditions often include a suitable solvent, temperature control, and pH adjustments to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-throughput liquid chromatography and mass spectrometry for the analysis and purification of the compound . The scalability of the synthesis process is crucial for meeting the demands of pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Norbuprenorphine 3-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific solvents, and catalysts.
Major Products: The major products formed from these reactions include modified derivatives of this compound with enhanced or altered pharmacological activities .
Scientific Research Applications
Norbuprenorphine 3-glucuronide has a wide range of scientific research applications:
Mechanism of Action
Norbuprenorphine 3-glucuronide exerts its effects primarily through its interaction with the κ-opioid receptor and the nociceptin receptor . The binding of the compound to these receptors leads to the activation of specific signaling pathways that result in sedation, decreased locomotion, and antinociception . The compound’s highly hydrophilic nature limits its ability to cross the blood-brain barrier, resulting in minimal central nervous system effects .
Comparison with Similar Compounds
Buprenorphine: The parent compound with high affinity for the μ-opioid receptor.
Buprenorphine 3-glucuronide: Another active metabolite with similar pharmacological properties.
Norbuprenorphine: A metabolite with significant respiratory depressant effects.
Uniqueness: Norbuprenorphine 3-glucuronide is unique due to its selective affinity for the κ-opioid receptor and the nociceptin receptor, which distinguishes it from other buprenorphine metabolites . Its limited ability to cross the blood-brain barrier also sets it apart, making it a compound of interest for peripheral opioid effects without central side effects .
Properties
CAS No. |
469887-29-4 |
---|---|
Molecular Formula |
C31H43NO10 |
Molecular Weight |
589.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C31H43NO10/c1-27(2,3)28(4,38)16-13-29-8-9-31(16,39-5)26-30(29)10-11-32-17(29)12-14-6-7-15(22(42-26)18(14)30)40-25-21(35)19(33)20(34)23(41-25)24(36)37/h6-7,16-17,19-21,23,25-26,32-35,38H,8-13H2,1-5H3,(H,36,37)/t16-,17-,19+,20+,21-,23+,25-,26-,28+,29-,30+,31-/m1/s1 |
InChI Key |
OOLGGESLZHGXGC-TXYLTYGDSA-N |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O4)OC)(C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O4)OC)O |
Origin of Product |
United States |
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